1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethan-1-one
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Overview
Description
1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydroquinoline and oxazole intermediates, followed by their coupling to form the final product. Key steps may include:
Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Synthesis of the oxazole ring: This can be accomplished via a cyclization reaction involving a nitrile and an aldehyde or ketone.
Coupling of intermediates: The final step involves coupling the tetrahydroquinoline and oxazole intermediates through a nucleophilic substitution or condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such
Properties
IUPAC Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c1-13-2-3-15-10-17(23)8-9-19(15)25(13)21(26)12-18-11-20(27-24-18)14-4-6-16(22)7-5-14/h4-11,13H,2-3,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJCKNPSVDLQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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